P-glycoprotein Efflux Susceptibility: SC209 Warhead vs. MMAE and DM4
The ultimate payload synthesized from SC209 intermediate-1, SC209 (3-aminophenyl hemiasterlin), demonstrates a significantly reduced potential for drug efflux via the P-glycoprotein (P-gp) 1 drug pump. In cell killing assays using the P-gp expressing cell line MES-SA/MX2, the fold change in EC50 for SC209-induced cytotoxicity was significantly lower than that observed for known P-gp substrates DM4 and MMAE [1]. This indicates that SC209 is a weak substrate for the efflux pump, a key differentiator for overcoming multidrug resistance.
| Evidence Dimension | Drug Efflux Susceptibility (Fold change in EC50 on P-gp expressing cells) |
|---|---|
| Target Compound Data | Minimal fold change (exact value not provided in search results) |
| Comparator Or Baseline | DM4 and MMAE |
| Quantified Difference | Fold change for SC209 is significantly lower than for DM4 and MMAE |
| Conditions | P-gp expressing MES-SA/MX2 cell line in the presence and absence of P-gp inhibitor GF120918 [1] |
Why This Matters
For procurement, this evidence supports prioritizing SC209-based ADCs for research on drug-resistant cancer models, where common payloads like MMAE may be less effective.
- [1] Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers. Figure 2E. Retrieved from https://pmc.ncbi.nlm.nih.gov/. View Source
